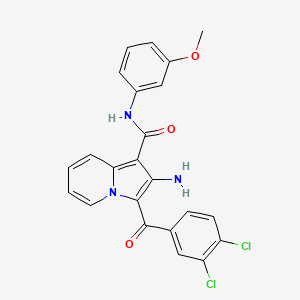

2-amino-3-(3,4-dichlorobenzoyl)-N-(3-methoxyphenyl)indolizine-1-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related compounds involves the condensation of isocyanato-substituted benzene derivatives with amines, specifically 4-morpholino-1H-indazol-3-amine, which is prepared from 2,6-difluorobenzonitrile. The amination with morpholine followed by cyclization with hydrazine hydrate is a common pathway for creating the indazole core structure that is central to these molecules .

Molecular Structure Analysis

The crystal structures of these compounds are determined using X-ray crystallography. For instance, one of the compounds crystallizes in the monoclinic system with a specific space group, indicating a well-ordered molecular geometry that can be crucial for the interaction with biological targets . The precise arrangement of atoms within the crystal lattice can provide insights into the potential binding modes of these molecules with their biological targets.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are crucial for introducing the functional groups that confer biological activity. The condensation reactions are particularly important for creating the carboxamide linkage, which is a common feature in many biologically active molecules. The amination and cyclization reactions contribute to the formation of the indazole ring, a scaffold known for its presence in pharmacologically active compounds .

Physical and Chemical Properties Analysis

While the physical and chemical properties of "2-amino-3-(3,4-dichlorobenzoyl)-N-(3-methoxyphenyl)indolizine-1-carboxamide" are not detailed in the provided papers, the properties of similar compounds can be inferred. These properties include solubility, melting points, and molecular weight, which are important for the pharmacokinetics and pharmacodynamics of the compounds. The crystallographic data provides information on the molecular dimensions and symmetry, which are relevant for understanding the compound's stability and reactivity .

Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Evaluation

- Anti-Tuberculosis, Anticancer, Anti-Inflammatory, and Antibacterial Agents : A series of substituted 3-(3-chlorobenzoyl)-N-phenylindolizine-1-carboxamides, which share structural similarities with the specified compound, were synthesized and evaluated for their biological activities. These compounds demonstrated significant in vitro activity against tuberculosis, cancer cells, inflammation, and bacterial infections. Molecular docking studies further supported their anticancer potential (Mahanthesha, Suresh, & Naik, 2022).

Antiproliferative Activity

- Antiproliferative Compounds : Research focused on the synthesis of 1-(3-amino-4-morpholino-1H-indazole-1-carbonyl)-N-(4-methoxyphenyl)cyclopropane-1-carboxamide demonstrated significant inhibitory activity against various cancer cell lines, underscoring the therapeutic potential of similar indolizine-based compounds in cancer treatment (Lu, Zhao, Sun, Ji, Huang, & Ge, 2021).

Novel Syntheses and Applications

- One-Pot Domino Reaction : A novel one-pot domino reaction for synthesizing 2-acetyl-3-(phenylamino)indolizine-1-carboxamide derivatives was developed. This synthesis route provides an efficient method for producing various derivatives without the need for prior activation or modification, showcasing the versatility of indolizine compounds in chemical synthesis (Ziyaadini, Hazeri, Maghsoodlou, Habibi‐Khorassani, & Willis, 2011).

Antimicrobial Activities

- Heterocyclic Substances Synthesis : Utilizing 2-arylhydrazononitriles, a wide variety of new, uniquely substituted heterocyclic substances were prepared, demonstrating promising antimicrobial activities against Gram-negative bacteria, Gram-positive bacteria, and yeast. This study highlights the potential of indolizine derivatives in developing new antimicrobial agents (Behbehani, Ibrahim, Makhseed, & Mahmoud, 2011).

Eigenschaften

IUPAC Name |

2-amino-3-(3,4-dichlorobenzoyl)-N-(3-methoxyphenyl)indolizine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H17Cl2N3O3/c1-31-15-6-4-5-14(12-15)27-23(30)19-18-7-2-3-10-28(18)21(20(19)26)22(29)13-8-9-16(24)17(25)11-13/h2-12H,26H2,1H3,(H,27,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEAZLHKXEKSIOA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)NC(=O)C2=C3C=CC=CN3C(=C2N)C(=O)C4=CC(=C(C=C4)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H17Cl2N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

454.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-amino-3-(3,4-dichlorobenzoyl)-N-(3-methoxyphenyl)indolizine-1-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-(3,5-dibromo-4-hydroxyphenyl)-3,9,9-trimethyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one](/img/structure/B2511463.png)

![methyl 4-({[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-3-yl]acetyl}amino)benzoate](/img/structure/B2511467.png)

![2-(1-(4-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2511472.png)

![4-(1H-benzo[d]imidazol-2-yl)-N-(3,4-dichlorophenyl)piperazine-1-carboxamide](/img/structure/B2511475.png)